molecular formula C5H5N3S B3045840 1H-Pyrazole, 5-isothiocyanato-1-methyl- CAS No. 114874-31-6

1H-Pyrazole, 5-isothiocyanato-1-methyl-

Cat. No. B3045840
M. Wt: 139.18 g/mol
InChI Key: HOYIXCWFHCAPED-UHFFFAOYSA-N
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Patent
US04830660

Procedure details

Using 5-amino-1-methylpyrazole as a starting material, triethylamine salt of 1-methyl-5-pyrazolyldithiocarbamic acid (m.p.: 89° to 94° C.) was synthesized, following the procedures described in Reference Example 1. Ferric chloride was allowed to act upon the resulting product to yield the desired compound. Oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-methyl-5-pyrazolyldithiocarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1N(C)N=CC=1.[CH3:8][N:9]1[C:13]([NH:14][C:15](=S)[SH:16])=[CH:12][CH:11]=[N:10]1>C(N(CC)CC)C>[CH3:8][N:9]1[C:13]([N:14]=[C:15]=[S:16])=[CH:12][CH:11]=[N:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=NN1C
Step Two
Name
1-methyl-5-pyrazolyldithiocarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1NC(S)=S
Step Three
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=C1N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.